

An In-depth Technical Guide to 4-Chloro-1,1-dimethoxybutane

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Compound of Interest

Compound Name: 4-Chloro-1,1-dimethoxybutane

Cat. No.: B022782

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For researchers, scientists, and professionals in drug development, **4-Chloro-1,1-dimethoxybutane** is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis, and its role in the formation of complex molecules.

Core Compound Data

4-Chloro-1,1-dimethoxybutane, also known as 4-chlorobutyraldehyde dimethyl acetal, is an organic compound valued for its dual reactivity, stemming from the chloro and dimethoxy functional groups.^{[1][2]} Its chemical and physical properties are summarized below.

Property	Value
Molecular Formula	C ₆ H ₁₃ ClO ₂
Molecular Weight	152.62 g/mol [1] [3] [4] [5]
CAS Number	29882-07-3 [1] [2] [3] [5]
Appearance	Colorless liquid [2]
Boiling Point	120°C at 40 mmHg [2]
Density	1.04 g/cm ³ [2]
Refractive Index	1.4270 - 1.4310 [2]
Solubility	Soluble in chloroform and methanol [2]
SMILES	<chem>COC(CCCCC)OC</chem> [1]
InChI Key	LTLKJYMNUSFAH-UHFFFAOYSA-N [1] [3]

Synthesis and Experimental Protocols

The synthesis of **4-Chloro-1,1-dimethoxybutane** can be achieved through various routes. A common method involves the acetalization of 4-chlorobutyraldehyde with methanol in the presence of an acid catalyst.[\[2\]](#) Another established protocol involves the reaction of a substituted butene with methanol, as detailed below.

Protocol: Synthesis from 4-Chloro-1-acetoxy-1-butene

This method outlines the conversion of 4-chloro-1-acetoxy-1-butene to **4-Chloro-1,1-dimethoxybutane** using an acidic ion-exchange resin as a catalyst.

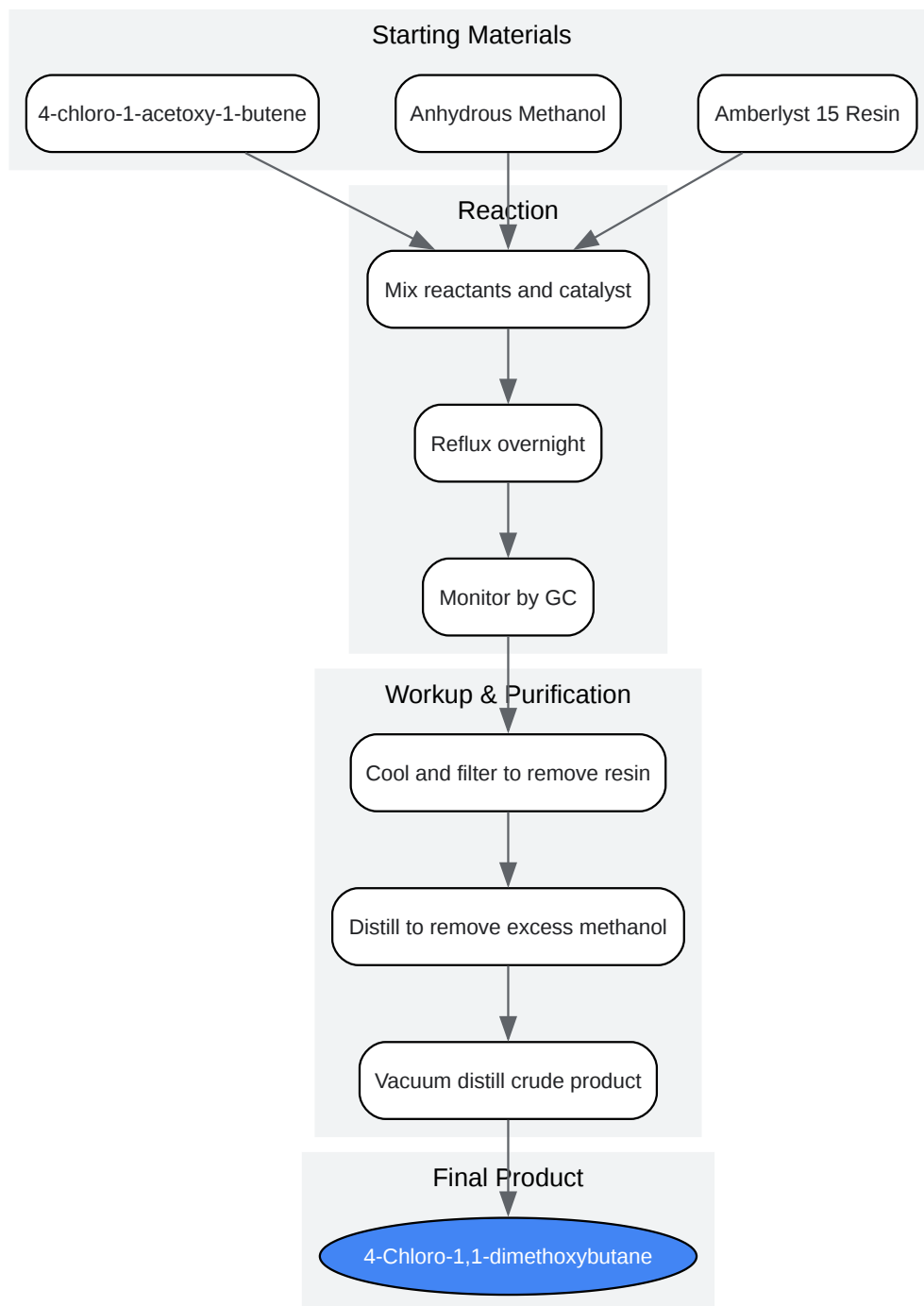
Materials:

- 4-chloro-1-acetoxy-1-butene (0.49 mole)
- Anhydrous methanol (7.5 moles, 300 ml)
- Amberlyst 15 acidic ion-exchange resin (15 grams)

Procedure:

- A solution of 72 grams (0.49 mole) of 4-chloro-1-acetoxy-1-butene in 300 ml of anhydrous methanol is prepared in a suitable reaction vessel.
- 15 grams of Amberlyst 15 acidic ion-exchange resin is added to the solution.
- The mixture is stirred and heated to reflux.
- The reaction is monitored by gas chromatography (GC) analysis until the complete conversion of the starting material is observed.
- Upon completion, the reaction mixture is cooled, and the resin catalyst is removed by filtration.
- The excess methanol is removed from the filtrate by distillation.
- The resulting crude product is then purified by vacuum distillation to yield **4-Chloro-1,1-dimethoxybutane**.

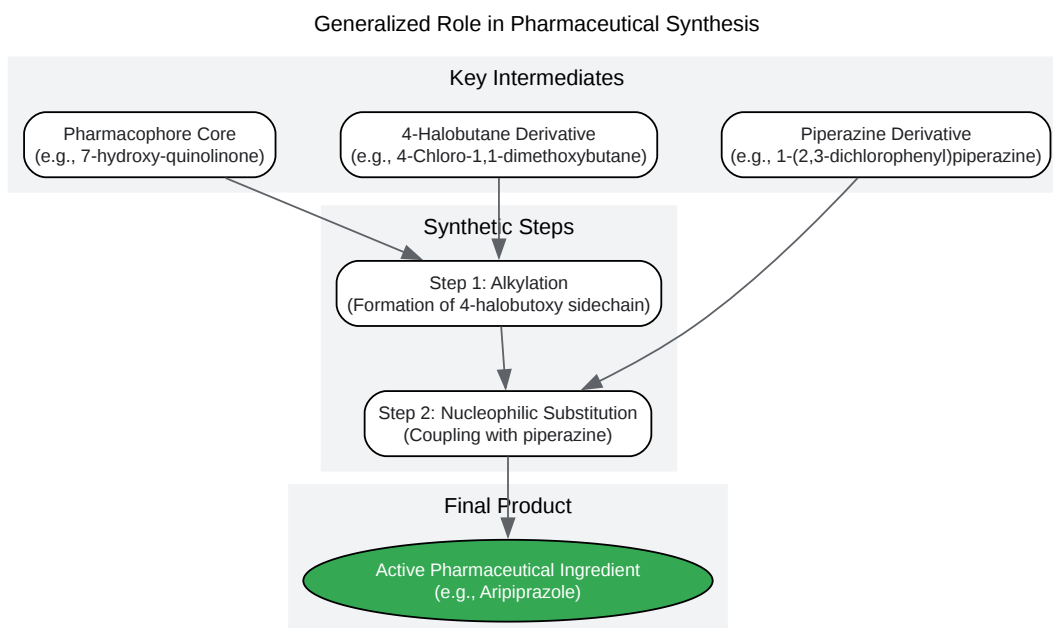
Experimental Workflow: Synthesis of 4-Chloro-1,1-dimethoxybutane

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **4-Chloro-1,1-dimethoxybutane**.

Role in Pharmaceutical Synthesis

4-Chloro-1,1-dimethoxybutane and its analogues are crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The 4-chlorobutyl moiety is a versatile electrophile that can be used to introduce a butyl linker between two key fragments of a target molecule. This is particularly common in the synthesis of drugs targeting the central nervous system.

This compound serves as a key intermediate in the production of medications such as the atypical antipsychotic aripiprazole, the anxiolytic buspirone, and triptans like sumatriptan used for migraines.^{[2][6]} The general synthetic strategy involves the nucleophilic substitution of the chloride by a nucleophilic amine, often a piperazine derivative, to form a crucial carbon-nitrogen bond.



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Caption: Role of 4-halobutane derivatives in API synthesis.

The reactivity of the chlorine atom allows for its displacement by various nucleophiles, making it a valuable tool in the construction of complex molecular architectures. The dimethoxyacetal group is stable under basic and neutral conditions but can be hydrolyzed to an aldehyde under acidic conditions, offering further synthetic possibilities. This dual functionality underscores the importance of **4-Chloro-1,1-dimethoxybutane** in modern medicinal chemistry and drug development.

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